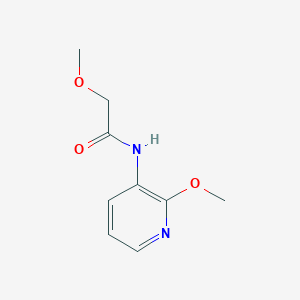![molecular formula C30H23P B14911370 diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method is the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphides, and substituted phosphines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-ligand structures.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar ligand properties.
Triphenylphosphine: Another widely used ligand in coordination chemistry, known for its versatility and stability.
Uniqueness
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is unique due to its complex structure, which provides enhanced stability and selectivity in forming metal-ligand complexes. This makes it particularly valuable in applications requiring high precision and efficiency.
Propiedades
Fórmula molecular |
C30H23P |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H23P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
Clave InChI |
PUWPTMZMWGIQTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)





![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)


